Diethanolamine

描述

Overview of Diethanolamine (B148213) (DEA) in Advanced Chemical Sciences

In advanced chemical sciences, DEA serves as a crucial building block and reagent in the synthesis of a wide array of compounds. Its dual functionality allows it to participate in reactions characteristic of both amines and alcohols. This versatility is exploited in the creation of polymers, surfactants, and various organic intermediates. DEA's ability to act as a weak base and its solubility in water, reflecting the hydrophilic nature of its amine and hydroxyl groups, contribute to its utility in diverse reaction environments. wikipedia.org

DEA is utilized as a chemical feedstock in the production of morpholine (B109124). wikipedia.org Amides derived from DEA and fatty acids, known as diethanolamides, possess amphiphilic properties. wikipedia.org The reaction of 2-chloro-4,5-diphenyloxazole (B8386082) with DEA yields ditazole. wikipedia.org Furthermore, the reaction of DEA and isobutyraldehyde (B47883) with the removal of water produces an oxazolidine. wikipedia.org

Historical Context and Evolution of DEA Research Trajectories

The commercial availability of ethanolamines, including this compound, traces back to the early 1930s. Their significance as intermediates grew steadily after 1945, driven by the large-scale production of ethylene (B1197577) oxide, a key reactant in their synthesis. nih.gov The industrial synthesis typically involves the reaction of ethylene oxide with aqueous ammonia (B1221849), a process that initially yields monoethanolamine (MEA), which subsequently reacts with additional ethylene oxide to form DEA and triethanolamine (B1662121) (TEA). wikipedia.orggoogle.com The stoichiometry of the reactants can be adjusted to control the ratio of the resulting products. wikipedia.orggoogle.com Economical production of highly pure, colorless ethanolamines became feasible in the mid-1970s. nih.gov

Historically, research trajectories for DEA were closely linked to its industrial applications, particularly in gas sweetening to remove acidic gases like hydrogen sulfide (B99878) and carbon dioxide from natural gas, and in the production of surfactants and emulsifiers for detergents and personal care products. wikipedia.orgmacler.com.brelchemy.com DEA's use as a corrosion inhibitor in metalworking fluids also emerged as a significant application. elchemy.comiarc.fr

Estimated annual production figures highlight the historical scale of DEA production in the USA:

| Year | Estimated Production (thousand tonnes) |

| 1972 | 45.9 nih.gov |

| 1983 | 75.4 nih.gov |

Worldwide production of ethanolamines in 1985 was estimated with DEA constituting approximately 30-35% of the total. nih.gov

Current State of Scholarly Inquiry on this compound

Current scholarly inquiry on this compound continues to explore its applications in synthesis and its role in various chemical processes. Research focuses on leveraging its unique structure for the development of new materials and catalytic systems.

Recent research highlights include the synthesis of this compound boronic esters, exploring their unique physical properties and facilitating the development of straightforward synthesis and isolation processes using environmentally sustainable solvents. acs.org This research indicates that the preparation is facile, robust, and scalable, offering broad access from various reaction types. acs.org AstraZeneca has successfully manufactured DEA boronic esters at kilogram scale, with plans for further expansion. acs.org

Another area of research involves the synthesis of novel amine ionic liquids based on this compound, such as [DEA][Lac] synthesized using lactic acid. ut.ac.ir Characterization techniques like FTIR and NMR spectroscopy have confirmed the successful synthesis of these ionic liquids. ut.ac.ir

DEA is also being investigated in the synthesis of amine oxide surfactants by esterification with fatty acids, followed by alkylation and oxidation. ekb.eg The chemical structures of these synthesized surfactants are confirmed using techniques such as FTIR and 1H-NMR spectra. ekb.eg

Furthermore, studies are being conducted on the interaction products of this compound and aldehydes. researchgate.net

The market for this compound is projected for continued growth, driven by demand in various sectors including chemical manufacturing, textiles, and agriculture, indicating ongoing industrial and research interest. marketresearchintellect.commordorintelligence.commarketresearch.comindustryarc.com Trends in the DEA market include increasing demand for surfactants and its use in gas sweetening applications in the energy sector. digitalpress.blog The Asia-Pacific region is a significant market for DEA, with growing consumption in industries like construction, textiles, pharmaceuticals, and agriculture. industryarc.com

Research also continues into the fundamental chemical behavior of DEA, such as the kinetics of its reaction with CO₂(aq) in aqueous solution. sigmaaldrich.com

Structure

2D Structure

3D Structure

属性

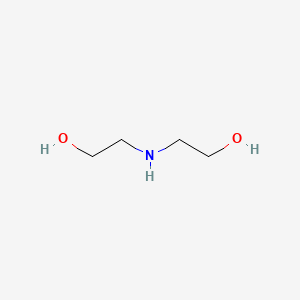

IUPAC Name |

2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCBWPMODOFKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2, Array | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1]) | |

| Record name | Diolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021932 | |

| Record name | Diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor. | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes) | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c. | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95% | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F) | |

CAS No. |

111-42-2 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-iminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZE05TDV2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2,2'-iminodi- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KL2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Reaction Mechanisms of Diethanolamine

Advanced Methodologies for Diethanolamine (B148213) Synthesis

Advanced synthetic routes for this compound focus on improving efficiency, selectivity, and environmental impact.

Catalytic Pathways and Green Chemistry Approaches

Catalytic methods play a significant role in the synthesis of this compound, often aligning with green chemistry principles. One established industrial method for producing ethanolamines, including this compound, involves the reaction of ethylene (B1197577) oxide with liquid ammonia (B1221849) in a continuous tubular reactor. This process yields a mixture of monoethanolamine (MEA), this compound (DEA), and triethanolamine (B1662121) (TEA), the ratio of which can be adjusted based on market demand through rectification. rsc.org

A notable green chemistry approach utilizing this compound is its catalytic dehydrogenation to produce disodium (B8443419) iminodiacetate (B1231623) (DSIDA). matanginicollege.ac.inepa.gov This process, developed by Monsanto and recognized with a Presidential Green Chemistry Challenge Award, offers a safer and more environmentally friendly alternative to traditional methods like the Strecker synthesis, which involves highly toxic hydrogen cyanide. matanginicollege.ac.inepa.gov The copper-catalyzed dehydrogenation of this compound is an endothermic reaction, reducing the risk of runaway reactions and generating significantly less waste compared to the Strecker process. matanginicollege.ac.inepa.gov The resulting product stream is of high purity, often requiring no further purification before subsequent use. epa.gov

This compound has also been explored as a catalyst itself in green chemical transformations. For instance, it has been used as a cost-effective catalyst for the conversion of carbon dioxide and 2-aminobenzonitrile (B23959) into quinazoline-2,4-(1H,3H)-dione in water, demonstrating excellent catalytic ability and recyclability under mild conditions. rsc.org The catalytic performance is attributed to the synergistic effect of the secondary amine and hydroxyl groups of this compound, which activate the reactants. rsc.org

Novel Precursors and Reaction Conditions

Research into novel precursors and reaction conditions aims to develop more efficient and selective routes to this compound derivatives or utilize this compound in the synthesis of new compounds. One approach involves the synthesis of this compound derivatives by reacting this compound with cyclic anhydride (B1165640) compounds using Lewis acid catalysts. google.comgoogle.com This method is described as uncomplicated, avoiding harsh conditions and reducing the use of harmful chemicals, leading to biodegradable chelating agents with high water solubility and good chelating properties. google.comgoogle.com

Another area of research involves the synthesis of symmetrical secondary oligoethylene glycolated amines using this compound as a starting material. rsc.org A three-step process involving reductive amination of this compound, Williamson ether synthesis, and subsequent deprotection has been developed, offering a scalable synthesis with readily available starting materials and simple catalytic systems, while avoiding the use of hazardous reagents like sodium azide. rsc.org

This compound has also been used as a precursor in the synthesis of novel energetic materials. scielo.org.mx For example, it has been reacted with chloroacetyl chloride in the presence of triethylamine (B128534) and DMAP to synthesize specific energetic compounds. scielo.org.mx

Furthermore, this compound has been employed in the synthesis of novel amine ionic liquids through reactions with acids like lactic acid. ut.ac.ir These syntheses often involve specific reaction conditions, such as controlled temperature and reaction time, followed by purification steps like distillation and washing. ut.ac.ir

Complex Reaction Mechanisms Involving this compound

This compound participates in various complex reaction mechanisms due to its difunctional nature.

Role of this compound in Polymerization Processes

This compound can act as a monomer or a reactant in polymerization processes, influencing polymer structure and properties. In the synthesis of hyperbranched polyesteramides, this compound reacts with monomers like maleic anhydride. researchgate.net The polymerization mechanism involves the ring-opening reaction of the cyclic anhydride with the amine group of this compound, which is significantly faster than the reaction with alcohol groups at lower temperatures. researchgate.net This leads to the formation of AB₂-type intermediates, contributing to the hyperbranched structure of the polymer. researchgate.net

This compound also plays a role in the curing mechanisms of epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA). researchgate.net When used as a curative, the secondary amine of this compound rapidly reacts with the epoxide groups, forming an adduct. researchgate.net This is followed by a slower gelation reaction involving the hydroxyl groups and other epoxide rings. researchgate.net The tertiary amine formed in the adduct can activate the gelation reaction, particularly at lower temperatures, exhibiting autocatalytic behavior. researchgate.net This complex chemistry influences the kinetics of the curing process. researchgate.net

In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, this compound compounds have been utilized as part of the Z group in the design of RAFT agents. ias.ac.in This allows for the controlled polymerization of monomers like styrene, resulting in polymers with defined molecular weights and narrow polydispersities. ias.ac.in The mechanism involves initiation, followed by growth-fragmentation and balancing steps mediated by the RAFT agent. ias.ac.in

This compound as a Ligand in Coordination Chemistry

This compound can function as a ligand in coordination chemistry, forming complexes with metal ions. Its structure, containing both nitrogen and oxygen donor atoms, allows for various coordination modes. This compound-based ligands are widely used in the construction of high-nuclearity molecular complexes, including heterometallic ones. rsc.org

This compound typically coordinates to metal centers in a facial mode. rsc.org However, rarer coordination modes, such as non-chelating bridging, have also been observed, particularly in the formation of coordination polymers. rsc.orgresearchgate.netrsc.org The specific coordination mode can be influenced by factors such as the metal ion, the presence of other ligands, and the reaction conditions. rsc.org For example, the formation of a stable dicopper carboxylate block during synthesis has been proposed to be responsible for the rare non-chelating bridging mode of a this compound derivative in a copper coordination polymer. rsc.orgresearchgate.netrsc.org

This compound has also been shown to chelate niobium precursors in solutions used for producing thin films, suggesting its role in linking metal precursors and influencing the properties of the resulting materials. acs.org

Nitrosamine (B1359907) Formation Pathways in the Presence of this compound

This compound, being a secondary amine, can react with nitrosating agents to form N-nitrosothis compound (NDELA). iarc.frfda.govnih.gov This is a significant concern in various applications where this compound or its derivatives are present alongside nitrosating species.

The formation of nitrosamines generally requires the presence of a nitrosatable amine and a nitrosating agent under conducive conditions. acs.org Secondary amines like this compound are considered particularly reactive in forming stable nitrosamines compared to primary or tertiary amines. iarc.frnih.gov Nitrosating agents can include nitrous acid (formed from nitrite (B80452) salts under acidic conditions) or other oxidized forms of nitrogen. fda.govnih.gov

Factors that can enhance nitrosamine formation in the presence of this compound include acidic conditions, heat, and the presence of catalysts such as formaldehyde (B43269) or transition metal complexes. iarc.fr While nitrosation is favored under acidic conditions, it is less reactive at very low pH due to the protonation of the amine. nih.gov The optimal conditions for nitrosation balance the pH with the basicity of the amine precursor. nih.gov

Sources of nitrosating agents can include impurities in raw materials or excipients, or they can be formed during processing or storage. fda.govacs.org For example, the degradation of certain compounds can yield nitrosating species.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 8113 |

| Ethylene Oxide | 7980 |

| Ammonia | 223 |

| Monoethanolamine | 700 |

| Triethanolamine | 7618 |

| Disodium Iminodiacetate | 15440 |

| Hydrogen Cyanide | 768 |

| Maleic Anhydride | 7967 |

| Lactic Acid | 612 |

| Styrene | 8556 |

| N-Nitrosothis compound | 6524 |

| Formaldehyde | 712 |

| Niobium | 3084265 |

| Ethylenediaminetetraacetic acid (EDTA) | 6049 |

| Quinazoline-2,4-(1H,3H)-dione | 114539 |

| 2-aminobenzonitrile | 9159 |

| Diglycidyl ether of bisphenol A (DGEBA) | 4078 |

| Hydrogen Sulfide (B99878) | 303 |

| Carbon Dioxide | 280 |

Data Tables

Based on the search results, here are some potential data points that could be presented in tables.

Table 1: Yield of Diethanolamide Surfactant Synthesis

| Catalyst | Diethanolamide Yield (%) | Selectivity (Methyl Oleate) (%) |

| K₂CO₃/Zeolite | 92 | Highest |

Source: Based on information from Ref researchgate.net

Table 2: Effect of Precursors and Catalysts on Chelating Agent Synthesis

| This compound Precursor | Cyclic Anhydride | Catalyst | Product Yield (%) |

| This compound | Maleic Anhydride | Lewis Acid | Data not specified, but method described as effective. google.comgoogle.com |

| This compound | Succinic Anhydride | Lewis Acid | Data not specified, but method described as effective. google.comgoogle.com |

Source: Based on information from Ref google.comgoogle.com

Table 3: Coordination Modes of this compound-Based Ligands

| Coordination Mode | Description | Frequency of Observation | Examples |

| Facial | This compound coordinating through N and both O atoms to a single metal center. | Most common | Not explicitly listed in snippets, but stated as typical. rsc.org |

| Non-chelating Bridging | This compound bridging between metal centers without chelating to a single one. | Rare | Observed in {Cu₂(Piv)₄(H₃tBuDea)}n rsc.orgresearchgate.netrsc.org |

| Chelating-Bridging | This compound chelating to one metal center and bridging to another. | Observed in some polymeric structures. rsc.org | [Pb(MeDea)]n, [Cd₂Cu₂(HDea)₄Cl₄]n·2nH₂O rsc.org |

| Various modes in one compound | Multiple coordination modes observed simultaneously in the same complex. | Observed in some complexes. rsc.org | [Cuᴵᴵ₂Coᴵᴵᴵ₂(H₂Dea)₂(Dea)₄]X₂ (X = Cl, Br, SCN, OAc) rsc.org |

Source: Based on information from Ref rsc.orgresearchgate.netrsc.org

Table 4: Factors Influencing Nitrosamine Formation from this compound

| Factor | Effect on Nitrosamine Formation | Notes |

| Presence of Nitrosating Agents | Essential for formation. | Examples include nitrous acid, nitrites under acidic conditions. fda.govnih.gov |

| Acidic Conditions | Generally enhances formation. | Less reactive at very low pH due to amine protonation. iarc.frnih.gov |

| Heat | Can increase formation rate. | iarc.fr |

| Catalysts (Formaldehyde, Transition Metal Complexes) | Can markedly increase formation. | iarc.fr |

| Presence of Secondary Amines (like DEA) | Considered highly reactive precursors. | More reactive than primary or tertiary amines for stable nitrosamine formation. iarc.frnih.gov |

Source: Based on information from Ref iarc.frfda.govnih.govacs.org

Mechanistic Studies of N-Nitrosothis compound Formation

N-Nitrosothis compound (NDELA) is a nitroso compound that can form from this compound nih.gov. The formation of NDELA occurs through the reaction of this compound with nitrosating agents nih.govsemanticscholar.org. This process involves the nitrosation of the secondary amine group in this compound nih.govsemanticscholar.org.

Mechanistic studies indicate that the rate of NDELA formation in aqueous solutions of ethanolamines is dependent on factors such as pH, temperature, and time nih.govnih.govsemanticscholar.org. While initially believed to occur only under acidic conditions, the reaction can also proceed at near-neutral pH, often facilitated by bacteria, and at basic pH in the presence of appropriate catalysts nih.gov.

Tertiary amines, such as triethanolamine, can also lead to the formation of NDELA, although at a slower rate than secondary amines like this compound nih.govsemanticscholar.orgiarc.fr. This is because the nitrosation of tertiary amines involves a rate-limiting nitrosative dealkylation step that yields a secondary amine, which is then available for nitrosation nih.govsemanticscholar.org. Studies have shown that technical-grade triethanolamine, containing approximately 15% this compound, yields significantly higher concentrations of NDELA compared to reagent-grade triethanolamine (99% pure) under similar conditions, attributing the increased formation to the faster nitrosation rate of the this compound impurity nih.goviarc.fr.

Factors Influencing Nitrosamine Generation (e.g., presence of nitrites)

The presence of nitrosating agents is a critical factor in the formation of N-nitrosothis compound from this compound nih.govsemanticscholar.orgacs.org. Common nitrosating agents include nitrites, 2-bromo-2-nitropropane-1,3-diol, and nitrogen oxides nih.govsemanticscholar.org.

The concentration of nitrites directly influences the yield of NDELA researchgate.net. Higher nitrite concentrations have been shown to increase NDELA formation researchgate.net. The reaction between amines and nitrites to form nitrosamines is generally favored under acidic conditions, where nitrous acid is in its reactive, protonated form, and the nitrosating intermediate N₂O₃ can be formed europa.eu. The rate of nitrosation can follow second-order kinetics with respect to nitrous acid europa.eu. However, while low pH favors the formation of the nitrosating intermediate, it can also reduce the concentration of the unprotonated amine, which is the reactive species for nitrosation europa.eu.

The presence of this compound itself significantly influences N-nitrosamine formation researchgate.net. Studies have indicated that nitrosamine concentrations increase as the levels of corresponding secondary amines, like this compound, rise, suggesting their role as precursors researchgate.net.

Other factors that can influence NDELA generation include temperature and the presence of catalysts nih.gov. Acidification, heat, and catalysts such as formaldehyde preservatives and transition metal complexes can markedly increase the tendency of this compound-containing formulations to react with nitrite to form NDELA nih.gov. Alkanolamines in alkaline solutions can also react rapidly with nitric oxide in the air to form NDELA nih.gov.

The formation of N-nitrosamines has been observed in various products containing this compound and nitrosating agents. For instance, NDELA formation has been documented in cutting fluids containing triethanolamine and sodium nitrite nih.goviarc.frnih.gov. The levels of NDELA formed in these fluids have been reported to be primarily related to the amount of this compound originally present nih.gov.

The stability of nitrosating agents can also play a role. For example, 2-bromo-2-nitropropane-1,3-diol, a nitrosating agent, is more stable at lower pH, which can lead to a slower rate of NDELA formation in such conditions psu.edu.

The following table summarizes some factors influencing N-nitrosothis compound formation:

| Factor | Influence on NDELA Formation | Notes | Source |

| Presence of Nitrites | Increases | Higher concentrations lead to increased yields. | researchgate.net |

| Presence of this compound | Increases | Acts as a precursor. | researchgate.netresearchgate.net |

| pH | Dependent | Acidic conditions generally favor formation, but amine protonation matters. | nih.govnih.govsemanticscholar.orgeuropa.eu |

| Temperature | Increases | Higher temperatures can accelerate formation. | nih.govnih.govsemanticscholar.org |

| Time | Increases | Concentration tends to increase over time. | nih.govnih.govsemanticscholar.orgnih.gov |

| Presence of Catalysts | Increases | Formaldehyde preservatives, transition metal complexes can catalyze. | nih.gov |

| Presence of Nitrogen Oxides | Increases | Act as nitrosating agents. | nih.govsemanticscholar.org |

| Purity of Ethanolamine (B43304) | Influences | Impurities like DEA in TEA increase NDELA formation. | nih.goviarc.fr |

Data Table: Factors Influencing NDELA Formation

| Factor | Observation |

| Nitrite Concentration | Higher concentrations lead to increased NDELA yields. researchgate.net |

| This compound Concentration | Higher concentrations lead to increased NDELA formation. researchgate.netresearchgate.net |

| pH | Rate is pH-dependent; can occur under acidic, neutral (with bacteria), and basic (with catalysts) conditions. nih.govnih.govsemanticscholar.orgeuropa.eu |

| Temperature | Rate is temperature-dependent; heat can increase formation. nih.govnih.govsemanticscholar.org |

| Time | Concentration tends to increase over time. nih.govnih.govsemanticscholar.orgnih.gov |

| Catalysts | Acidification, heat, formaldehyde preservatives, transition metal complexes increase formation. nih.gov |

| Nitrosating Agents | Presence of nitrites, 2-bromo-2-nitropropane-1,3-diol, nitrogen oxides increases formation. nih.govsemanticscholar.org |

| Ethanolamine Purity | Technical-grade TEA with DEA impurity shows higher NDELA formation than pure TEA. nih.goviarc.fr |

Advanced Applications and Industrial Chemical Processes of Diethanolamine

Diethanolamine (B148213) in Gas Treatment and Carbon Capture Technologies

This compound is a widely used alkanolamine in the industrial removal of acid gases such as carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from gas streams, including natural gas, refinery gases, and synthesis gas. tandfonline.comacs.org This process, known as gas sweetening or acid gas removal, is crucial for meeting product specifications and environmental regulations. acs.org

Mechanistic Studies of Acid Gas Absorption (CO₂, H₂S) by Aqueous this compound Solutions

The absorption of acid gases by aqueous this compound solutions involves chemical reactions that enhance the physical solubility of the gases. For CO₂, the reaction with secondary amines like DEA is generally described by a zwitterion mechanism. tandfonline.comresearchgate.neteeer.org This mechanism involves the formation of a zwitterion intermediate, which is then deprotonated by a base (such as water or another amine molecule) to form a stable carbamate (B1207046) species. tandfonline.com

The reaction of H₂S with this compound, being a Brønsted acid, is typically faster than that of CO₂ and involves a direct acid-base neutralization step with the amine function. utexas.edu In mixed gas streams containing both CO₂ and H₂S, the simultaneous absorption and reaction of these gases with DEA solutions have been studied to understand the complex mass transfer and kinetic interactions. acs.orgresearchgate.net

Research has focused on determining the kinetics of these reactions. Studies using techniques like the stopped-flow method and wetted sphere absorbers have measured reaction rates between CO₂, carbonyl sulfide (COS), and DEA in aqueous solutions over various temperatures and concentrations. researchgate.neteeer.org These studies help in developing accurate mass transfer models based on theories like the film theory or penetration theory, which are essential for designing and optimizing absorption equipment. tandfonline.comacs.orgosti.gov

Data on the kinetics of CO₂ absorption into aqueous DEA solutions have been obtained over temperature ranges such as 293-313 K and 293-343 K, with varying DEA concentrations. researchgate.netosti.gov These kinetic data are often found to be consistent with the zwitterion mechanism. osti.gov

Optimization of this compound-Based Solvents for Enhanced Capture Efficiency

Optimizing this compound-based solvents for enhanced gas capture efficiency involves adjusting parameters such as amine concentration, temperature, and the potential use of promoters or blends with other amines. osti.govcsic.esresearchgate.net The goal is to maximize the absorption rate and capacity while minimizing the energy required for solvent regeneration. tandfonline.comcsic.es

Studies have investigated the performance of aqueous DEA solutions and blends with other alkanolamines like N-methylthis compound (MDEA) for CO₂ capture. acs.orgresearchgate.netresearchgate.net Optimization efforts often involve process modeling and simulation to identify optimal operating conditions, such as the inlet and outlet temperatures of the lean solution in the absorber, CO₂ loading, and amine flow rates. researchgate.net

Optimization studies may involve analyzing the impact of factors like lean loading and stripper influent temperature on energy performance. osti.gov For instance, there can be an optimal lean loading and stripper influent temperature to achieve the least total equivalent work or heat duty. osti.gov

This compound in Specialized Chemical Manufacturing

This compound serves as a crucial intermediate in the synthesis of various specialized chemicals, finding applications in diverse industries.

Synthesis of Fatty Acid Diethanolamides and Their Derivatives

Fatty acid diethanolamides are a significant class of nonionic surfactants and emulsifiers derived from the reaction of fatty acids or their derivatives with this compound. nih.govatamanchemicals.comgoogle.com These compounds are widely used in products such as liquid laundry and dishwashing detergents, cosmetics, shampoos, and hair conditioners due to their ability to increase viscosity, stabilize foam, and act as emulsifying agents. wikipedia.orgatamanchemicals.com

The synthesis typically involves a condensation reaction between this compound and fatty acids, often carried out at elevated temperatures and sometimes with the assistance of alkaline catalysts. atamanchemicals.comgoogle.com The molar ratio of fatty acids to this compound can influence the quality of the product, with a 1:1 ratio generally yielding a higher-quality diethanolamide with less free this compound compared to a 1:2 ratio. atamanchemicals.com

Alternative synthesis methods, such as lipase-catalyzed reactions, have been explored to produce fatty acid diethanolamides under milder conditions and potentially with fewer impurities compared to traditional chemical catalysis. nih.govdost.gov.ph Studies have investigated the influence of factors like solvent, time, temperature, and agitation on the reaction rate and yield in enzymatic synthesis. dost.gov.ph For example, Candida antarctica lipase (B570770) (Novozym 435) has been used to catalyze the amidation of various fatty acids with this compound. nih.gov

Data on yields for specific fatty acid diethanolamides synthesized via lipase catalysis have been reported. For instance, yields of hexanoyl diethanolamide, lauroyl diethanolamide, and oleoyl (B10858665) diethanolamide after 24 hours under specific conditions were 76.5%, 49.5%, and 12.1%, respectively. nih.gov The presence of metal salts can also influence yields in lipase-catalyzed reactions. nih.gov

Continuous processes for producing fatty acid diethanolamides by reacting this compound and fatty acids in a flow-through reactor under isothermal conditions have also been developed, aiming for high productivity and shorter synthesis times. google.com

This compound as an Intermediate for Morpholine (B109124) Production

This compound is a key feedstock for the industrial production of morpholine, a heterocyclic organic compound containing both amine and ether functional groups. wikipedia.orgatamanchemicals.com Morpholine has various applications, including as a corrosion inhibitor, an intermediate in the production of rubber chemicals and optical brighteners, and in pharmaceutical chemicals. atamanchemicals.comiarc.fr

The primary method for producing morpholine from this compound involves acid-catalyzed dehydration. atamanchemicals.comiarc.fr Historically, concentrated sulfuric acid was commonly used for this process. atamanchemicals.comgoogle.com The reaction involves heating this compound with a strong acid to induce cyclization and the removal of water. atamanchemicals.comyoutube.com

More modern processes may utilize oleum (B3057394) (sulfuric acid with dissolved sulfur trioxide) as the dehydrating agent, allowing for potentially shorter reaction times and higher yields under specific temperature ranges. google.com For example, using 1.67 parts of 20% oleum per part of this compound at 190°C has been reported to yield 90% to 95% morpholine in 0.5 hours. google.com